6-Chloro-5-methylpyridin-2-amine

Overview

Description

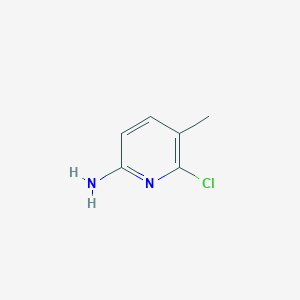

6-Chloro-5-methylpyridin-2-amine (CAS 442129-37-5) is a halogenated pyridine derivative with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.6 g/mol. It features a chloro substituent at position 6 and a methyl group at position 5 on the pyridine ring, with an amine group at position 2 (Figure 1). This compound is a key intermediate in pharmaceutical synthesis, notably for lumacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector .

Synthesis: An optimized four-step synthesis avoids peroxides, improving safety and scalability. A representative reaction involves treating this compound with acetyl chloride and pyridine in dichloromethane (DCM), yielding N-(6-chloro-5-methylpyridin-2-yl)acetamide as a yellow solid (LRMS [M+H]⁺: 185.4; ¹H NMR confirmed) .

Safety: The compound is harmful via inhalation, skin contact, or ingestion, requiring handling precautions per its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyridin-2-amine typically involves a multi-step process. One of the efficient synthetic routes starts from 2-amino-6-chloropyridine. The crucial step in this synthesis is the methylation at the 5th position, which is achieved via a Suzuki-Miyaura cross-coupling reaction. This method avoids the use of peroxides, making it safer and more efficient .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using the same synthetic route. The process involves the use of palladium catalysts and boronic acids in the Suzuki-Miyaura cross-coupling reaction, followed by purification steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Intermediate for Lumacaftor

One of the primary applications of 6-Chloro-5-methylpyridin-2-amine is as an intermediate in the synthesis of lumacaftor, a drug approved for treating cystic fibrosis. Lumacaftor works by improving the folding and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, thus enhancing chloride ion transport across cell membranes .

Synthesis Overview:

- Starting Material: 2-amino-6-chloropyridine

- Key Reaction: Methylation at the 5th position via Suzuki-Miyaura cross-coupling

- Yield: Approximately 62.4% with high purity (>99%) achieved .

Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)

Recent studies have highlighted the role of this compound in developing inhibitors for PRMT5, which has been implicated in various cancers. The compound serves as a building block for small molecules that inhibit PRMT5-substrate adaptor proteins, leading to reduced substrate methylation and impaired growth of cancer cells with MTAP deletions .

Case Study:

- A study identified a series of compounds based on this compound that bind to PRMT5, demonstrating significant inhibitory activity (IC50 values around 12 μM) .

Chemical Reactions and Mechanisms

The compound undergoes several chemical reactions, including substitution reactions where the chlorine atom can be replaced by various nucleophiles. It can also participate in oxidation and reduction reactions under specific conditions, contributing to its versatility in synthetic chemistry.

Common Reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine substitution with nucleophiles | Amines, thiols |

| Oxidation | Conversion to higher oxidation states | Potassium permanganate, hydrogen peroxide |

| Reduction | Reduction to amines or other derivatives | Lithium aluminum hydride, sodium borohydride |

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridin-2-amine involves its interaction with specific molecular targets. In the case of its use as an intermediate for lumacaftor, the compound interacts with the cystic fibrosis transmembrane conductance regulator (CFTR) protein, aiding in the proper folding and function of the protein. This interaction helps in alleviating the symptoms of cystic fibrosis by improving the chloride ion transport across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Molecular Properties

Table 1: Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* |

|---|---|---|---|---|---|

| 6-Chloro-5-methylpyridin-2-amine | 442129-37-5 | C₆H₇ClN₂ | 142.6 | Cl (C6), CH₃ (C5), NH₂ (C2) | Reference |

| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-28-3 | C₆H₄ClF₃N₂ | 196.56 | Cl (C6), CF₃ (C5), NH₂ (C2) | 0.80 |

| 5-Chloro-2-pyridinamine | 1072-98-6 | C₅H₅ClN₂ | 128.56 | Cl (C5), NH₂ (C2) | 0.76 |

| 6-Chloro-N-methylpyridin-2-amine | 89026-78-8 | C₆H₇ClN₂ | 142.6 | Cl (C6), NHCH₃ (C2) | 0.80 |

| 6-Methyl-5-phenylpyridin-2-amine | 84596-30-5 | C₁₂H₁₂N₂ | 184.24 | CH₃ (C6), Ph (C5), NH₂ (C2) | 0.70 |

*Similarity scores based on structural and functional group alignment .

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups

- 6-Chloro-5-(trifluoromethyl)pyridin-2-amine : The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the methyl group in the parent compound. This makes it favorable in agrochemicals or drugs requiring prolonged activity .

Positional Isomerism

- 6-Chloro-2-methylpyridin-3-amine (CAS 5350-93-6): Chloro and methyl groups at positions 6 and 2 alter electronic distribution, affecting binding affinity in biological targets compared to the 6-chloro-5-methyl isomer .

Functional Group Modifications

- 6-Methyl-5-phenylpyridin-2-amine : The phenyl group increases hydrophobicity, enhancing membrane permeability but possibly reducing solubility .

Biological Activity

6-Chloro-5-methylpyridin-2-amine (CAS 442129-37-5) is a heterocyclic organic compound that serves primarily as an intermediate in the synthesis of pharmaceutical compounds, notably Lumacaftor, which is utilized in the treatment of cystic fibrosis. This article summarizes the biological activity, synthesis methods, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring with the following substituents:

- Chloro group at position 6

- Methyl group at position 5

- Amine group at position 2

The molecular formula is , with a molecular weight of approximately 142.59 g/mol. Its structural characteristics contribute to its solubility and permeability across biological membranes, including the blood-brain barrier, making it a compound of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves a four-step process starting from 2-amino-6-chloropyridine. The overall yield reported in one study was 62.4% with a purity of 99.49%. The following table summarizes various synthesis approaches:

| Method | Description | Yield | Purity |

|---|---|---|---|

| Method A | Four-step synthesis from 2-amino-6-chloropyridine | 62.4% | 99.49% |

| Method B | Alternative synthetic route involving different reagents | TBD | TBD |

Role as an Intermediate

While this compound itself does not exhibit direct biological effects, its significance lies in its role as a precursor for Lumacaftor. Lumacaftor acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), improving chloride ion transport across cell membranes, which is crucial for alleviating symptoms in cystic fibrosis patients.

Interaction Studies

Research indicates that this compound may interact with various biological targets, although specific interaction profiles remain to be fully elucidated. Its ability to cross the blood-brain barrier suggests potential neurological applications, warranting further investigation into its pharmacological properties.

Case Studies and Research Findings

- Cystic Fibrosis Treatment : In clinical settings, Lumacaftor has shown efficacy in improving lung function in cystic fibrosis patients who possess specific mutations in the CFTR gene. The role of this compound as an intermediate underscores its importance in drug development for this condition.

- Enzyme Interactions : Preliminary studies have explored the compound's potential as a ligand in biochemical assays, suggesting that it may influence enzyme activities relevant to various metabolic pathways .

- Antimicrobial Potential : Although primarily noted for its role in cystic fibrosis treatment, ongoing research is investigating the antimicrobial properties of related pyridine derivatives, which could provide insights into broader applications for compounds like this compound .

Q & A

Q. Basic Synthesis and Optimization

Q. Q1: What are the most effective synthetic routes for 6-chloro-5-methylpyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, analogs like 6-chloropyridine-2-amine were prepared using Pd(PPh₃)₄ (10 mol%) with Na₂CO₃ in a DME:H₂O (10:1) solvent system at 150°C for 1 hour . Optimization may involve adjusting catalyst loading (5–15 mol%), solvent ratios (e.g., DMF for higher solubility), or temperature (90–160°C) to improve yields. Chlorination of precursor pyridines using POCl₃ or SOCl₂ is another common step, as seen in the synthesis of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile .

Q. Analytical Characterization

Q. Q2: Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR/IR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) and IR (N–H stretching at ~3400 cm⁻¹) .

- X-ray Crystallography : Resolve intermolecular interactions, such as hydrogen bonding (e.g., N–H⋯N associations in pyridine derivatives) and Cl⋯Cl contacts (3.278 Å) . Crystallographic data (R factor <0.06, data-to-parameter ratio >13:1) ensure structural accuracy .

Q. Structure-Activity Relationship (SAR) Studies

Q. Q3: How do substituent modifications on the pyridine ring influence biological activity?

Advanced Answer: SAR studies on pyridine derivatives reveal:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antiglycation activity (IC₅₀ = 240–250 µM in imidazo[4,5-b]pyridines) .

- Methyl groups at position 5 improve metabolic stability, as seen in kinase inhibitors like AZD8931 .

- Hydrogen-bond donors (e.g., NH₂) at position 2 are critical for binding to biological targets, such as β-glucuronidase .

Q. Mechanistic Insights in Catalytic Reactions

Q. Q4: What mechanistic pathways govern palladium-catalyzed coupling reactions involving this compound?

Advanced Answer: Pd(0)-mediated cross-couplings (e.g., Suzuki-Miyaura) proceed via oxidative addition of aryl halides, transmetallation with boronic acids, and reductive elimination. Key factors:

- Ligand effects : Bulky ligands (e.g., PPh₃) stabilize Pd intermediates, reducing side reactions .

- Solvent polarity : Aqueous DME mixtures enhance catalytic turnover by stabilizing ionic intermediates .

- Base selection : Na₂CO₃ neutralizes HX byproducts, preventing catalyst poisoning .

Q. Contradictions in Reported Data

Q. Q5: How can researchers resolve discrepancies in reported synthetic yields or biological activities?

Advanced Answer:

- Reaction reproducibility : Variability in yields (e.g., 2–5% in multi-step syntheses ) may arise from trace moisture or oxygen. Use Schlenk techniques for air-sensitive steps.

- Biological assays : Standardize protocols (e.g., IC₅₀ measurements under identical pH/temperature) to compare antiglycation or antioxidant data .

- Crystallographic validation : Confirm reported hydrogen-bonding motifs (e.g., cyclic dimers ) via independent structure determinations.

Q. Safety and Handling Protocols

Q. Q6: What are the critical safety considerations when handling this compound?

Methodological Answer:

Properties

IUPAC Name |

6-chloro-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZRCZMNXPBHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663742 | |

| Record name | 6-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442129-37-5 | |

| Record name | 6-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.